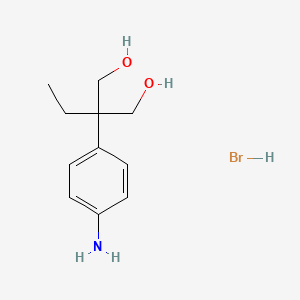
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide is a chemical compound that belongs to the class of amino alcohols
Métodos De Preparación
The synthesis of 1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide typically involves several steps. One common synthetic route includes the reaction of 2-(p-aminophenyl)-2-ethyl-1,3-propanediol with hydrobromic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield alcohols or amines.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. The major products formed from substitution reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparación Con Compuestos Similares
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide can be compared with other similar compounds, such as:
2-Amino-1-(p-aminophenyl)-1,3-propanediol: This compound shares a similar structural framework but differs in its functional groups and reactivity.
2-Amino-2-methyl-1,3-propanediol: Another related compound with variations in its alkyl substituents, leading to different chemical and biological properties.
2-Amino-2-ethyl-1,3-propanediol: Similar in structure but with distinct functional groups that influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Propiedades
Número CAS |
25451-04-1 |
|---|---|
Fórmula molecular |
C11H18BrNO2 |
Peso molecular |
276.17 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-2-ethylpropane-1,3-diol;hydrobromide |
InChI |
InChI=1S/C11H17NO2.BrH/c1-2-11(7-13,8-14)9-3-5-10(12)6-4-9;/h3-6,13-14H,2,7-8,12H2,1H3;1H |
Clave InChI |
ZDSZCUGBELZLCO-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)C1=CC=C(C=C1)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



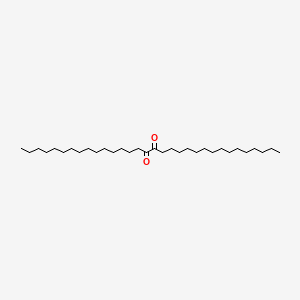

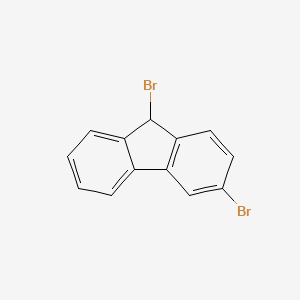
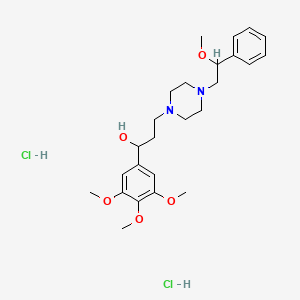
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
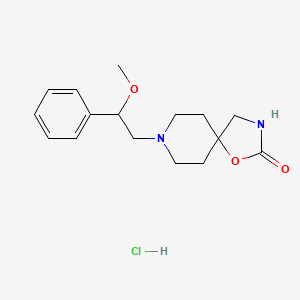

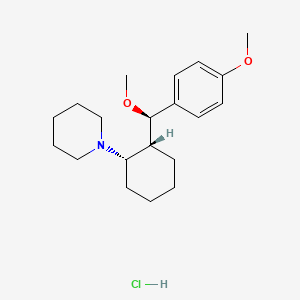
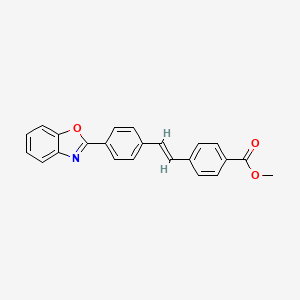
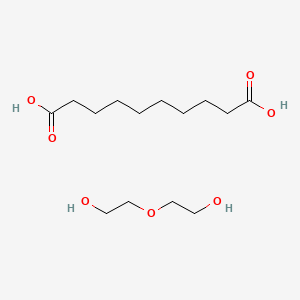
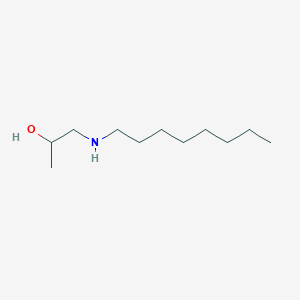

![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)
